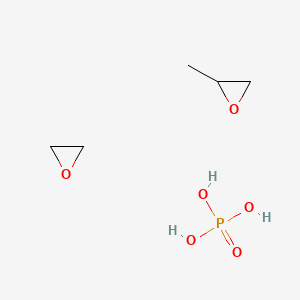

2-Methyloxirane;oxirane;phosphoric acid

説明

Contextualization of Oxirane Reactivity in Acidic Media

Oxiranes, also known as epoxides, are three-membered cyclic ethers. The significant ring strain in these molecules makes them susceptible to ring-opening reactions, a process that can be catalyzed by either acids or bases. In an acidic medium, the reaction mechanism is initiated by the protonation of the epoxide oxygen atom. This protonation enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group.

The subsequent step involves a nucleophilic attack on one of the carbon atoms of the protonated epoxide. This cleavage occurs under much milder conditions than for other, non-strained ethers. pressbooks.pub The reaction generally proceeds via an SN2-like mechanism, involving a backside attack by the nucleophile, which results in an inversion of stereochemistry if the carbon is chiral. pressbooks.pubpdx.edu

The regioselectivity of the acid-catalyzed ring-opening is dependent on the structure of the oxirane. pressbooks.pub

For symmetrical oxiranes , such as the parent oxirane (ethylene oxide), the nucleophilic attack can occur at either of the two equivalent carbon atoms.

For unsymmetrical oxiranes , such as 2-methyloxirane, the site of nucleophilic attack is influenced by both steric and electronic factors. In acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. pdx.edubartleby.com This is because the transition state has a significant carbocation-like character, and the positive charge is better stabilized on the more substituted carbon. pressbooks.pubdoubtnut.com

This reactivity is fundamental to understanding the interactions between oxiranes like 2-methyloxirane and phosphoric acid, where the acid can act as a proton source to activate the ring. rsc.org

| Oxirane | Reaction Condition | Major Site of Nucleophilic Attack | Typical Product Type |

|---|---|---|---|

| Oxirane (Ethylene Oxide) | Acidic (e.g., H₃PO₄) | Either Carbon | 1,2-Disubstituted Ethane |

| 2-Methyloxirane (Propylene Oxide) | Acidic (e.g., H₃PO₄) | More Substituted Carbon (C2) | 1,2-Propanediol derivative (attack at C2) |

| 2-Methyloxirane (Propylene Oxide) | Basic | Less Substituted Carbon (C1) | 1,2-Propanediol derivative (attack at C1) |

Multifaceted Role of Phosphoric Acid and its Derivatives in Organic Transformations

Phosphoric acid (H₃PO₄) and its derivatives, such as polyphosphoric acid (PPA), are highly versatile reagents in organic synthesis due to their unique combination of properties. ccsenet.orgresearchgate.net They can function as Brønsted acids, dehydrating agents, and phosphorylating agents. enzymecode.com

Key roles of phosphoric acid and its derivatives include:

Acid Catalyst: Phosphoric acid is an effective and mild acid catalyst for a variety of reactions, including esterification and dehydration. enzymecode.comstudyraid.com In the context of oxiranes, it acts as a Brønsted acid to protonate and activate the epoxide ring for nucleophilic attack. rsc.org

Phosphorylating Agent: One of the most significant reactions of phosphoric acid with organic compounds is phosphorylation, the transfer of a phosphate (B84403) group to an organic molecule. enzymecode.com It can react with oxiranes to form phosphate esters. rsc.orgresearchgate.net This reaction involves the oxirane ring being opened by one of the hydroxyl groups of phosphoric acid, leading to the formation of a C-O-P bond. rsc.org

Catalyst for Polymerization: Phosphoric acid can catalyze the polymerization of epoxides. rsc.org The acid-initiated ring-opening can generate a hydroxyl group, which can then act as a nucleophile to attack another protonated epoxide molecule, leading to the formation of polyether chains.

Dehydrating Agent: Polyphosphoric acid (PPA), a polymer of phosphoric acid, is a powerful dehydrating agent used in cyclization and acylation reactions. ccsenet.orgresearchgate.net

The dual functionality of phosphoric acid, acting as both a catalyst for ring-opening and a reagent for forming phosphate esters, makes it a particularly interesting reactant for epoxides. rsc.org

Scope and Significance of Academic Research on 2-Methyloxirane;Oxirane;Phosphoric Acid Interactions

Academic research into the interactions between simple oxiranes and phosphoric acid is broad and driven by the utility of the resulting products. The combination of 2-methyloxirane, the parent oxirane, and phosphoric acid serves as a model system for several important classes of reactions with significant industrial applications.

The scope of research in this area can be summarized by the following key themes:

Synthesis of Phosphate Esters: A primary focus of research is the reaction between epoxides and phosphoric acid to synthesize phosphate esters. researchgate.netgoogle.com These compounds find applications as flame retardants, curing agents for epoxy resins, surfactants, and additives for lubricants. enzymecode.comresearchgate.net The reaction can be controlled to produce mono-, di-, and triesters of phosphoric acid. google.comgoogle.com

Polymer Chemistry: The phosphoric acid-catalyzed polymerization of oxiranes is a field of intense study. rsc.orgresearchgate.net The resulting polyether polyols are crucial building blocks for the synthesis of polyurethanes and other polymers. Understanding the kinetics and mechanisms of these polymerization reactions allows for the tailoring of polymer properties.

Asymmetric Catalysis: Chiral phosphoric acids (CPAs), derivatives of phosphoric acid, have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.gov Research has explored the use of CPAs in the kinetic resolution of racemic epoxides, where one enantiomer reacts much faster than the other. nih.govresearchgate.net This involves the CPA activating the epoxide towards ring-opening by a nucleophile in a stereoselective manner. nih.govresearchgate.net

The significance of this research lies in its contribution to developing new synthetic methodologies for valuable chemicals and materials. The study of these fundamental reactions provides insights into reaction mechanisms, catalysis, and polymer science, with direct relevance to the production of coatings, plastics, and specialty chemicals. google.comgoogleapis.com

| Research Area | Reactants | Primary Product(s) | Significance / Application |

|---|---|---|---|

| Phosphate Ester Synthesis | Oxirane / 2-Methyloxirane + H₃PO₄ | Alkyl Phosphate Esters | Flame retardants, surfactants, resin curing agents enzymecode.comresearchgate.net |

| Polymerization | Oxirane / 2-Methyloxirane | Polyether Polyols | Precursors for polyurethanes researchgate.net |

| Asymmetric Catalysis | Racemic 2-Methyloxirane + Nucleophile | Enantioenriched Epoxides and Ring-Opened Products | Synthesis of chiral building blocks nih.govresearchgate.net |

特性

CAS番号 |

37280-82-3 |

|---|---|

分子式 |

C5H13O6P |

分子量 |

200.13 g/mol |

IUPAC名 |

2-methyloxirane;oxirane;phosphoric acid |

InChI |

InChI=1S/C3H6O.C2H4O.H3O4P/c1-3-2-4-3;1-2-3-1;1-5(2,3)4/h3H,2H2,1H3;1-2H2;(H3,1,2,3,4) |

InChIキー |

LPLZMRDWLYSJBC-UHFFFAOYSA-N |

正規SMILES |

CC1CO1.C1CO1.OP(=O)(O)O |

関連するCAS |

37280-82-3 106864-18-0 |

製品の起源 |

United States |

Fundamental Reaction Pathways and Mechanisms

Epoxide Ring-Opening Mechanisms Initiated or Catalyzed by Phosphoric Acid

The presence of a strong Brønsted acid like phosphoric acid provides a low-energy pathway for the cleavage of the carbon-oxygen bonds within the epoxide ring, which are otherwise relatively inert to nucleophilic attack due to the poor leaving group nature of the alkoxide ion.

Protonation and Subsequent Nucleophilic Attack on Oxiranes

The mechanism for the acid-catalyzed ring-opening of epoxides is a two-step process. masterorganicchemistry.com The first and crucial step is the protonation of the epoxide oxygen by the acid catalyst. khanacademy.orgpressbooks.pub In this case, phosphoric acid donates a proton (H+) to the oxygen atom of the oxirane or 2-methyloxirane. This acid-base reaction is rapid and reversible, forming a protonated epoxide, or oxonium ion. libretexts.org

This protonation is critical as it transforms the poor leaving group (an alkoxide) into a good leaving group (a neutral hydroxyl group). masterorganicchemistry.comlibretexts.org The protonated epoxide is highly activated and significantly more electrophilic than the neutral epoxide ring.

Following protonation, a nucleophile present in the reaction medium attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.org This nucleophilic attack proceeds in a manner similar to a substitution reaction, leading to the cleavage of a C-O bond and the opening of the strained ring. researchgate.net The attack occurs from the side opposite to the epoxide's C-O bond, resulting in an inversion of stereochemistry at the site of attack, a characteristic feature of SN2-like reactions. masterorganicchemistry.compressbooks.pub A final deprotonation step then yields the neutral product. libretexts.org

Regioselectivity in Acid-Catalyzed Oxirane Ring Opening

When the epoxide is unsymmetrical, as in the case of 2-methyloxirane, the question of which carbon the nucleophile will attack becomes central. This is known as regioselectivity. In acid-catalyzed conditions, the nucleophilic attack preferentially occurs at the more substituted carbon atom. masterorganicchemistry.compressbooks.publibretexts.org For 2-methyloxirane, the attack happens at the secondary carbon rather than the primary carbon.

This preference is attributed to the electronic effects in the protonated intermediate. researchgate.net While a full carbocation does not form, the transition state has significant carbocationic character. pressbooks.pub The positive charge is better stabilized by the alkyl substituent on the more substituted carbon through hyperconjugation. libretexts.org Consequently, the C-O bond to the more substituted carbon is weaker and longer, making this carbon more electrophilic and the preferred site of attack. masterorganicchemistry.comresearchgate.net

This contrasts with base-catalyzed ring-opening, where the nucleophile, often a strong one, attacks the less sterically hindered carbon in a classic SN2 reaction. libretexts.orglibretexts.org

| Reaction Condition | Epoxide Type | Site of Nucleophilic Attack | Primary Reason | Mechanism Character |

|---|---|---|---|---|

| Acid-Catalyzed (e.g., H₃PO₄) | Unsymmetrical (e.g., 2-Methyloxirane) | More substituted carbon | Electronic: Stabilization of partial positive charge in the transition state. masterorganicchemistry.com | SN1-like |

| Base-Catalyzed | Unsymmetrical (e.g., 2-Methyloxirane) | Less substituted carbon | Steric: Attack at the less sterically hindered position. libretexts.org | SN2-like |

Kinetic vs. Thermodynamic Control in Epoxide Transformations

The outcome of chemical reactions with competing pathways can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product, which requires the reaction to be reversible to allow equilibrium to be established. libretexts.org

The acid-catalyzed ring-opening of epoxides is generally under kinetic control. uc.edu The preference for the nucleophile to attack the more substituted carbon is a result of a lower energy transition state for that pathway. libretexts.org The stabilization of the partial positive charge at the more substituted carbon lowers the activation energy for this route compared to the attack at the less substituted carbon. At low temperatures, the reaction is effectively irreversible, and the product distribution is determined by the relative rates of the competing attacks, leading to the predominance of the kinetic product. libretexts.org

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Rate of reaction (fastest forming product dominates). | Product stability (most stable product dominates). wikipedia.org |

| Reaction Conditions | Low temperature, short reaction time, irreversible conditions. | High temperature, long reaction time, reversible conditions. |

| Activation Energy | The major product is formed via the pathway with the lowest activation energy. wikipedia.org | Activation energies are overcome for all pathways, allowing equilibrium. |

| Application to Epoxide Opening | Favors attack at the more substituted carbon due to a more stable transition state. libretexts.org | Generally not the dominant pathway under typical acid-catalyzed conditions. |

Concerted vs. Stepwise Mechanistic Pathways

A key aspect of the acid-catalyzed epoxide ring-opening is whether the mechanism is concerted (bond-breaking and bond-making occur in a single step) or stepwise (involving a distinct intermediate). quora.com The SN2 reaction is an example of a concerted pathway, while the SN1 reaction proceeds through a stepwise mechanism involving a carbocation intermediate. quora.com

The acid-catalyzed ring-opening of epoxides does not fit neatly into either category but is best described as a hybrid between an SN1 and SN2 mechanism. pressbooks.publibretexts.org It is not a pure stepwise SN1 reaction because a discrete, fully formed carbocation intermediate is generally not observed. libretexts.org However, it has significant SN1 character because a partial positive charge develops on the carbon atoms in the transition state, dictating the regioselectivity. libretexts.orglibretexts.org

The reaction retains SN2 character because the nucleophile attacks in a backside fashion, leading to stereochemical inversion, and the leaving group does not fully depart before the nucleophile begins to form a bond. pressbooks.pubnih.govresearchgate.net This suggests a single, albeit highly polarized, transition state, which is characteristic of a concerted process. youtube.com Therefore, the pathway is often described as a concerted SN2-like reaction where the transition state has substantial SN1-like carbocationic character. pressbooks.pub

Catalytic Activity of Phosphoric Acid and its Derivatives

Phosphoric acid and its derivatives are effective catalysts for epoxide activation, primarily due to their acidic properties. Chiral phosphoric acids (CPAs), in particular, have been extensively studied for their ability to catalyze enantioselective reactions. nih.govresearchgate.net

Brønsted Acidity in Oxirane Activation

The catalytic activity of phosphoric acid in the ring-opening of oxiranes stems from its role as a Brønsted acid—a proton donor. chemicalforums.com The acid activates the epoxide by protonating the oxygen atom. pressbooks.pub This activation can also occur through strong hydrogen bonding between the P-OH group of the phosphoric acid and the epoxide oxygen. nih.govresearchgate.net

This interaction polarizes the C-O bonds of the epoxide, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. researchgate.net In essence, the Brønsted acidity of phosphoric acid lowers the activation energy of the ring-opening reaction, allowing it to proceed under milder conditions than would otherwise be possible. nih.gov This activation is the key enantioselectivity-determining step in reactions catalyzed by chiral phosphoric acids. nih.govresearchgate.net

Bifunctional Catalysis and Associated Hydrogen Bonding Interactions

Chiral phosphoric acids (CPAs) are recognized for their bifunctional nature, acting as both a Brønsted acid and a Lewis base. nih.gov This dual reactivity is crucial in the catalytic cycle of epoxide ring-opening. The acidic proton of the phosphoric acid activates the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. nih.govacs.org Simultaneously, the phosphoryl oxygen can act as a hydrogen bond acceptor, activating the nucleophile. nih.govacs.org

This cooperative activation, facilitated by hydrogen bonding, is a key feature of CPA catalysis. researchgate.net For instance, in the addition of nucleophiles to imines, a well-studied analogue, the catalyst forms hydrogen bonds with both the electrophile (imine) and the nucleophile. nih.govacs.org A similar principle applies to epoxide opening, where the catalyst organizes both reactants within its chiral environment to facilitate a highly stereocontrolled reaction. acs.org In some cases, such as the activation of carboxylic acids for the hydrolysis of meso-epoxides, the formation of a heterodimer between the phosphoric acid and the carboxylic acid via hydrogen bonding enhances the acidity of the catalyst and the nucleophilicity of the carboxylic acid. acs.org This bifunctional activation lowers the energy barrier of the reaction and allows for high levels of stereocontrol. nih.gov

Influence of Catalyst Aggregation and Dimerization on Reaction Outcomes

The aggregation of Brønsted acid catalysts, including the formation of dimers, can significantly impact the kinetics and selectivity of a reaction. rsc.org While often overlooked, catalyst aggregation is influenced by factors such as solvent polarity, temperature, and the specific structure of the catalyst. rsc.org

Recent studies have shown that for chiral phosphoric acids, both monomeric and dimeric catalytic pathways can exist, sometimes with opposing enantioselectivities. h-its.org The formation of catalyst dimers is possible for both standard and more sterically confined catalysts. rsc.org In certain reactions, such as the transfer hydrogenation of quinolines, controlling the competition between the monomeric and dimeric pathways by adjusting temperature and catalyst loading can lead to significantly improved stereoselectivities. h-its.org Furthermore, investigations into ion-pair catalysis have revealed the existence of higher-order aggregates, such as [3:3] dimers, in addition to the more commonly studied binary complexes. acs.org These findings suggest that the catalytic system can be far more complex than a simple 1:1 catalyst-substrate interaction, and understanding these aggregation phenomena is crucial for optimizing reaction outcomes.

Stereocontrol and Enantioselectivity in Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids have become a cornerstone in asymmetric catalysis, enabling a wide range of enantioselective transformations involving epoxides. The stereochemical outcome is dictated by the intricate interplay of noncovalent interactions within the catalyst's chiral pocket.

The desymmetrization of meso-epoxides is a powerful strategy for accessing chiral 1,2-difunctionalized compounds from achiral starting materials. acs.org Chiral phosphoric acids have been successfully employed as catalysts for the asymmetric ring opening (ARO) of meso-epoxides with a variety of nucleophiles, including sulfur and carboxylic acid-based compounds. acs.org The catalyst activates the meso-epoxide and directs the incoming nucleophile to one of the two enantiotopic carbon atoms, leading to a single enantiomer of the product. The high level of enantioselectivity achieved is a testament to the well-defined chiral environment created by the catalyst. organic-chemistry.orgnih.gov

Kinetic resolution is another important application of chiral phosphoric acid catalysis in epoxide chemistry. acs.org In this process, one enantiomer of a racemic epoxide reacts significantly faster with a nucleophile in the presence of a chiral catalyst than the other, allowing for the separation of the two enantiomers. nih.govacs.orgacs.orgconsensus.app This method has been successfully applied to a wide range of aryl-substituted epoxides, providing access to highly enantioenriched epoxides and the corresponding ring-opened products. acs.orgacs.org For example, the hydrolytic parallel kinetic resolution (HPKR) of racemic epoxides and activated alcohols, catalyzed by a chiral phosphoric acid, can yield chiral alcohols with combined yields of up to 99% and enantiomeric ratios exceeding 99:1. acs.orgacs.orgconsensus.app The enantioselectivity-determining step in these resolutions is typically the CPA-assisted nucleophilic ring-opening of the epoxide. nih.gov

| Catalyst Type | Reaction Type | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Ring Opening | Meso-epoxides | Enantioselective formation of 1,2-difunctionalized compounds | acs.org |

| Chiral Phosphoric Acid (CPA) | Kinetic Resolution | Racemic epoxides | Separation of enantiomers with high enantiomeric ratios | nih.govnih.govacs.orgconsensus.app |

| Chiral Phosphoric Acid (CPA) | Hydrolytic Parallel Kinetic Resolution (HPKR) | Racemic epoxides and activated alcohols | Chiral alcohols with up to 99% combined yield and >99:1 e.r. | acs.orgacs.orgconsensus.app |

The predictability of stereochemical outcomes in chiral phosphoric acid catalysis relies on well-defined stereochemical models. acs.org Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism and origin of enantioselectivity in these reactions. nih.govresearchgate.net These studies have revealed that the stereoselectivity arises from the steric interactions between the epoxide and the substituents on the CPA catalyst in the transition state. nih.gov

The design of the catalyst is paramount for achieving high enantioselectivity. Bulky substituents at the 3,3'-positions of the BINOL backbone are crucial for creating a confined chiral pocket that restricts the possible orientations of the epoxide. nih.govresearchgate.netresearchgate.netnih.gov This steric hindrance is often the primary factor controlling which face of the epoxide is accessible to the nucleophile. For instance, bulky ortho-substituents on the 3,3'-aryl groups can restrict the position of the epoxide in the key transition states, while larger para-substituents can further enhance the enantioselectivity. nih.govresearchgate.netnih.gov These computational and experimental findings provide a rational basis for the design of new and more effective chiral phosphoric acid catalysts. nih.govnih.gov

Reactions with Frustrated Lewis Pairs (FLPs) and Oxiranes

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as potent catalysts for the activation of small molecules, including epoxides. researchgate.net The reaction of FLPs with epoxides such as 2-methyloxirane results in ring-opening to form zwitterionic heterocyclic products. researchgate.net

| Reactants | Catalyst/Reagent | Key Mechanistic Steps | Product | Reference |

|---|---|---|---|---|

| 2-Methyloxirane, 2-Phenyloxirane, 2-(Trifluoromethyl)oxirane | Frustrated Lewis Pairs (e.g., tBu2PCH2BPh2) | 1. Epoxide activation by Lewis acid. 2. Nucleophilic attack by a second FLP molecule. 3. Ring closure and catalyst regeneration. | Zwitterionic six- and seven-membered heterocycles | researchgate.net |

Mechanistic Insights into FLP-Mediated Epoxide Ring Opening

While a classic frustrated Lewis pair, typically comprising a sterically hindered Lewis acid and Lewis base, is not explicitly present in a simple mixture of an epoxide and phosphoric acid, the fundamental principles of Lewis acid-base interactions are still at play. In this context, the term "FLP-mediated" can be interpreted as a reaction environment where the components exhibit a degree of frustrated reactivity, preventing simple adduct formation and leading to the activation of the epoxide.

Computational and kinetic studies on related systems have shown that the ring-opening of epoxides can proceed through a concerted or stepwise mechanism. In the presence of a Brønsted acid like phosphoric acid, the initial and crucial step is the protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The mechanistic pathway can be delineated as follows:

Activation of the Epoxide: The phosphoric acid donates a proton to the oxygen atom of the 2-methyloxirane or oxirane ring. This creates a highly reactive protonated epoxide intermediate.

Nucleophilic Attack: A nucleophile, which could be the conjugate base of the phosphoric acid (dihydrogen phosphate) or another solvent molecule, attacks one of the carbon atoms of the protonated epoxide ring. In the case of the unsymmetrical 2-methyloxirane, the regioselectivity of this attack is a key consideration. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, a characteristic reminiscent of an SN1-like transition state.

Ring Opening: The nucleophilic attack leads to the cleavage of the C-O bond and the opening of the strained three-membered ring. This results in the formation of a 1,2-difunctionalized product, typically a diol or a phosphate (B84403) ester, depending on the nature of the nucleophile.

The table below summarizes the key steps in the proposed mechanistic pathway.

| Step | Description | Key Intermediates |

| 1 | Protonation of the epoxide oxygen by phosphoric acid. | Protonated epoxide, Dihydrogen phosphate |

| 2 | Nucleophilic attack on a ring carbon. | Transition state with a partial positive charge on the more substituted carbon. |

| 3 | Ring-opening and formation of the final product. | 1,2-diol or phosphate ester derivative. |

Role of Lewis Acidity and Basicity in Activation

The efficiency and selectivity of the epoxide ring-opening reaction are intrinsically linked to the Lewis acidic and basic properties of the reactants. libretexts.org While phosphoric acid is primarily a Brønsted acid, its constituent parts also exhibit Lewis acidic and basic character that is central to the activation process.

The Lewis acidity in this system can be attributed to the proton of the phosphoric acid, which acts as the primary electrophile, and to a lesser extent, the phosphorus atom itself. The proton's interaction with the lone pair of electrons on the epoxide oxygen is a classic Lewis acid-base interaction that initiates the entire catalytic cycle.

The Lewis basicity resides in the phosphoryl oxygen of the phosphoric acid and the oxygen atom of the epoxide. The phosphoryl oxygen can act as a Lewis base, potentially interacting with other electrophilic species in solution or influencing the orientation of the substrate through hydrogen bonding. The epoxide oxygen is the key Lewis basic site that is targeted by the Lewis acidic proton.

The interplay between these properties is crucial for the activation of the epoxide. A well-balanced combination of Brønsted acidity to protonate the epoxide and the appropriate nucleophilicity of the conjugate base is required for an efficient catalytic turnover.

The following table outlines the roles of the Lewis acidic and basic components in the activation process.

| Component | Lewis Property | Role in Activation |

| Phosphoric Acid (Proton) | Lewis Acid | Protonation and activation of the epoxide ring. |

| Epoxide (Oxygen) | Lewis Base | Accepts a proton, leading to ring activation. |

| Dihydrogen Phosphate | Lewis Base/Nucleophile | Can act as the nucleophile for ring-opening. |

| Phosphoryl Oxygen | Lewis Base | Can influence the reaction environment through secondary interactions. |

Polymerization and Oligomerization Phenomena

Synthesis of Polyether Polyols via Oxirane Ring-Opening Polymerization

The ring-opening polymerization of oxiranes is a versatile method for creating polyether structures. The high ring strain of epoxides, around 110–115 kJ/mol for ethylene (B1197577) oxide, is the driving force for this polymerization. acs.org This process can be initiated by bases, acids, or through coordination mechanisms. acs.org

Phosphoric acid can be used in the synthesis of polyether polyols. While strong acids can lead to undesired side reactions, phosphoric acid, being a weaker acid, offers a degree of control. xuanshengpu.com The polymerization can be initiated by the reaction of phosphoric acid with an alkylene oxide, such as propylene (B89431) oxide, to form a tris(hydroxypropyl) phosphate (B84403). google.com This phosphate can then act as a polyol for further reactions. google.com

The process can be sensitive to the concentration of phosphoric acid. For instance, in the synthesis of polyols from epoxidized soybean oil and ethylene glycol, a higher concentration of phosphoric acid (1.5%) led to a higher viscosity product compared to a lower concentration (1.0%), indicating a greater degree of oligomerization. ccsenet.org

Research has also explored the direct condensation of phosphoric acid with diols like ethylene glycol. nih.govrug.nl It has been observed that phosphoric acid can first dimerize to form pyrophosphoric acid, which then acts as the actual phosphorylating agent. rug.nl

| Role of Phosphoric Acid | Key Observations | References |

|---|---|---|

| Initiator/Reactant | Reacts with alkylene oxides to form phosphate polyols. | google.com |

| Catalyst | Influences the degree of oligomerization, with higher concentrations leading to higher viscosity products. | ccsenet.org |

| Precursor to Phosphorylating Agent | Can form pyrophosphoric acid, which is a more reactive phosphorylating agent. | rug.nl |

Anionic ring-opening polymerization is a widely used industrial method for producing polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. researchgate.net This process is typically initiated by nucleophiles such as alkali metal hydroxides (e.g., potassium hydroxide) in the presence of an alcohol initiator. acs.orgebrary.net The functionality of the resulting polyether polyol is determined by the functionality of the alcohol starter molecule. ebrary.net

The polymerization of propylene oxide via this method can be complicated by a chain transfer reaction to the monomer, where a proton is abstracted from the methyl group. acs.org This leads to the formation of an unsaturated allyl end group and limits the achievable molecular weight of the polypropylene oxide to around 6000 g/mol . acs.org The choice of counterion can influence this side reaction, with the effect decreasing in the order of Na+ > K+ > Cs+. acs.org

Various initiators can be employed for the anionic polymerization of epoxides, including hydrides, azides, hydroxides, and alkoxides. researchgate.net The selection of the initiator is critical for controlling the molecular weight and terminal structure of the resulting polyether. researchgate.net For instance, glycerol (B35011) phosphate disodium (B8443419) salt has been used as an initiator with cesium hydroxide (B78521) as a catalyst to synthesize polyether polyols with incorporated phosphate groups. researchgate.net

| Initiator System | Monomers | Key Features | References |

|---|---|---|---|

| Potassium Hydroxide / Alcohol | Propylene Oxide, Ethylene Oxide | Common industrial method; functionality determined by the initiator. | acs.orgebrary.net |

| Glycerol Phosphate Disodium Salt / Cesium Hydroxide | Propylene Oxide | Allows for the incorporation of phosphate groups into the polyol chain. | researchgate.net |

| Organoaluminum-based Initiators | Propylene Oxide, Butylene Oxide, etc. | Controlled, living polymerization with no chain transfer to monomer. | acs.org |

Cationic ring-opening polymerization (CROP) is another important method for polymerizing epoxides. youtube.com This process is initiated by electrophiles, such as Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3, AlCl3), often in the presence of a co-catalyst like water. mdpi.comuomustansiriyah.edu.iq The propagation step involves the nucleophilic attack of a monomer on the activated growing chain end. wikipedia.org

Lewis acid catalysts are particularly interesting for industrial applications as they can offer higher selectivity towards primary hydroxyl end groups in poly(propylene oxide) polyols compared to base catalysts. digitellinc.comdigitellinc.com For example, tris(pentafluorophenyl)borane (B72294) has been shown to produce poly(propylene oxide) with approximately 70% primary hydroxyl end groups. digitellinc.comdigitellinc.com However, a side reaction involving the isomerization of propylene oxide to propionaldehyde (B47417) can be a limitation for some Lewis acid catalysts. digitellinc.comdigitellinc.com

The choice of solvent is crucial in cationic polymerization, as more polar solvents can enhance the separation of the ion pair, leading to a faster propagation rate. uomustansiriyah.edu.iqwikipedia.org The nature of the counterion also plays a role, with smaller, more charge-dense counterions having stronger electrostatic interactions with the growing cationic center. wikipedia.org CROP has been successfully applied to various substituted oxiranes, leading to polymers with specific conformations and properties. rsc.org

| Lewis Acid Catalyst | Selectivity | Limitations | References |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | ~70% primary hydroxyl end groups in poly(propylene oxide) | Isomerization of propylene oxide to propionaldehyde | digitellinc.comdigitellinc.com |

| Sn-Beta (Zeolite) | High activity and regioselectivity for epoxide ring opening with alcohols | - | ucdavis.edu |

The direct reaction of ortho-phosphoric acid with polyoxypropylene glycol (PPG) to form phosphate esters is a method for incorporating phosphorus into the polyol structure. This etherification can be facilitated by the presence of tertiary amines, which act as catalysts. nih.govmdpi.com Studies have shown that triethylamine (B128534) can promote the complete etherification of ortho-phosphoric acid, leading to branched ethers terminated with hydroxyl groups. mdpi.com

The catalytic activity of tertiary amines in this reaction is influenced by their chemical structure. nih.gov For instance, when triethanolamine (B1662121) is used, its hydroxyl groups can also participate in the etherification reaction with ortho-phosphoric acid. nih.gov The reaction kinetics can be complex, with the rate constant for the etherification of ortho-phosphoric acid by triethanolamine potentially exceeding that of its reaction with polyoxypropylene glycol under certain conditions. nih.gov

This approach allows for the synthesis of amino ethers of ortho-phosphoric acid, which can be used as polyol components for creating polyurethane ionomers with enhanced properties. rsc.org

Incorporation of Phosphorus into Polymer Architectures

The introduction of phosphorus into polymer structures, particularly polyols, is of significant interest for applications such as flame retardants and for modifying the physical properties of the resulting polymers.

Phosphate ester bonds can be formed within polyol chains through several synthetic routes. One direct method is the reaction of a hydroxyl-terminated polyether with a phosphorylating agent. The reaction of polyols with phosphoric acid or its derivatives can lead to the formation of phosphate esters. google.comgoogle.com

For example, a phosphorus-containing polyether polyol can be prepared by the transesterification of a high molecular weight polyether polyol with a tris(hydroxyalkyl) phosphate. google.com The degree of transesterification can be controlled by the amount of the phosphate reactant. google.com Another approach involves the reaction of a polyol with polyphosphoric acid, followed by reaction with an alkylene oxide to neutralize the remaining acidic groups. google.com

The synthesis of poly(alkylene phosphates) has been achieved through the polycondensation of phosphoric acid with diols like ethylene glycol. researchgate.net These reactions can lead to branched structures and eventually to the formation of gels. researchgate.net The incorporation of phosphate groups has also been demonstrated in the synthesis of polyols from renewable resources, such as the ring-opening hydrolysis of epoxidized vegetable oils in the presence of phosphoric acid. sphinxsai.com

| Method | Reactants | Key Features | References |

|---|---|---|---|

| Transesterification | Polyether polyol and tris(hydroxyalkyl) phosphate | Controllable degree of phosphorus incorporation. | google.com |

| Esterification and Neutralization | Polyol, polyphosphoric acid, and alkylene oxide | Forms phosphate esters and neutralizes residual acidity. | google.com |

| Polycondensation | Phosphoric acid and diols (e.g., ethylene glycol) | Can produce branched poly(alkylene phosphates). | researchgate.net |

| Ring-Opening Hydrolysis | Epoxidized vegetable oil and phosphoric acid | Utilizes renewable resources for polyol synthesis. | sphinxsai.com |

Functionalization of Polyether Backbones with Phosphorus Moieties

The incorporation of phosphorus into polymer structures, particularly polyethers, is a significant area of research for creating materials with enhanced properties such as flame retardancy and biocompatibility. researchgate.netnih.gov The functionalization of polyether backbones with phosphorus-containing groups can be achieved through various synthetic strategies, including post-polymerization modification.

A direct method for this functionalization involves the reaction of polyglycidol with diethyl chlorophosphate to introduce pendant diethyl phosphate groups. The degree of this functionalization can be precisely controlled by adjusting the ratio of the phosphorus reagent to the hydroxyl groups present on the polyether backbone. researchgate.net Subsequent reactions can then be performed to selectively remove the ethyl groups from the phosphate ester, yielding polymers with desired functionalities. researchgate.net

Polymers with phosphorus integrated into the main chain, such as polyphosphazenes and polyphosphoesters, offer another route to functionalized materials. nih.gov The synthesis of these polymers often involves macromolecular substitution on a reactive precursor like [NPCl2]n. This precursor readily reacts with a variety of nucleophiles, allowing for the attachment of different side groups. nih.gov For cleaner and more efficient functionalization, "clickable" chemistry strategies have been developed. These methods utilize phosphorus atoms with pendant unsaturated carbon moieties, avoiding the need for protecting groups and expanding the range of compatible functional groups. nih.gov

The reaction between phosphoric acid and epoxides like 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide) serves as a foundational method for producing phosphorus-containing polyols. ualberta.casphinxsai.com In these reactions, phosphoric acid not only catalyzes the ring-opening of the epoxide but also acts as a reagent, forming a phosphate ester bond and a secondary hydroxyl group. ualberta.ca This process grafts phosphorus into the polymer structure, which is desirable for applications like corrosion resistance and fire retardancy. sphinxsai.com

Reaction Kinetics and Process Optimization in Polymer Synthesis

Kinetic Studies of Ethylene Oxide and Propylene Oxide Addition to Phosphoric Acid

The kinetics of the addition of ethylene oxide to the P-OH groups in phosphoric acid have been studied, revealing that the reaction is self-catalyzed. researchgate.net The P-OH groups themselves are believed to form hydrogen-bonded complexes with ethylene oxide, which facilitates the reaction. researchgate.net A key finding is that the apparent reactivity of the P-OH groups increases as the number of hydroxyethyl (B10761427) (-OCH2CH2OH) substituents on the phosphorus acid molecule grows. This acceleration is attributed to the formation of intramolecular hydrogen bonds that influence the reactivity of the remaining P-OH groups. researchgate.net

The ring-opening of epoxides is an acid-catalyzed process. nih.govyoutube.com The presence of an acid catalyst, such as phosphoric acid, can significantly reduce the energy barrier for the reaction by approximately 40 kJ/mol. nih.gov The general mechanism involves the initial protonation of the epoxide's oxygen atom by the acid. youtube.com This makes the epoxide more electrophilic and susceptible to nucleophilic attack. In the context of polymerization, the nucleophile can be another monomer, a growing polymer chain, or the phosphoric acid itself.

Impact of Reaction Conditions on Polymerization Rate and Product Characteristics

The conditions under which the polymerization of 2-methyloxirane and oxirane with phosphoric acid is conducted have a profound impact on the reaction rate and the properties of the resulting polymer. Key parameters include temperature, catalyst concentration, solvent, and the presence of water or other nucleophiles.

Temperature: As with most chemical reactions, increasing the temperature generally accelerates the polymerization rate. Experiments have shown that reactions involving ethylene oxide and propylene oxide are significantly faster at elevated temperatures. For instance, at 70°C, most reactions are completed within 72 hours, whereas at 20°C, the conversion is much lower in the same timeframe. nih.gov

Solvent and Water Content: The choice of solvent and the amount of water present are critical. In the ring-opening hydrolysis of epoxides to form polyols, the solvent type and its ratio to the reactants can influence the rate of degradation of the oxirane rings and the hydroxyl value of the final polyol. sphinxsai.com For example, using t-butyl acetate (B1210297) as a solvent in the acid hydrolysis of epoxidized safflower oil resulted in a moderately rapid reaction and a higher hydroxyl value in the derived polyols. sphinxsai.com

Stirring Rate: In biphasic systems, the stirring rate, which affects the interfacial area between the phases, can be a crucial parameter for reactions limited by mass transfer. mdpi.com However, the influence of stirring is less pronounced with phosphoric acid compared to strong acids like sulfuric acid, suggesting a different interaction mechanism at the interface. mdpi.com

Mass Transfer Effects in Biphasic Epoxidation and Ring-Opening Reactions

A notable difference in behavior has been observed between sulfuric acid and phosphoric acid as catalysts in the epoxide ring-opening reaction. mdpi.com With sulfuric acid, the reaction rate is significantly dependent on the stirring rate, indicating that the process is affected by the mass transfer of epoxide molecules from the oil bulk to the oil-water interface where the reaction occurs. mdpi.com

In contrast, when phosphoric acid is used, there is a much smaller influence of the stirring rate on the reaction kinetics. mdpi.com This suggests that the reaction is not primarily limited by mass transfer in the same way. One hypothesis for this behavior is that phosphoric acid interacts strongly with the oxygen of the epoxide ring, forming a complex that has good surfactant properties. This complex may facilitate the interaction between the phases, reducing the mass transfer limitations that are prominent with other acids. mdpi.com The use of phase-transfer catalysts is another strategy explicitly employed to overcome mass transfer limitations in biphasic epoxidation reactions. mdpi.com

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are paramount in exploring the reaction mechanisms of epoxide ring-opening and polymerization catalyzed by phosphoric acid. These ab initio approaches allow for a detailed examination of electronic structure changes throughout the course of a reaction.

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of phosphoric acid-catalyzed epoxide reactions. DFT calculations are instrumental in clarifying the dual role of the phosphoric acid catalyst, which acts as a Brønsted acid to activate the epoxide and a Lewis base (via the phosphoryl oxygen) to interact with other species. nih.govescholarship.orgescholarship.org

The generally accepted mechanism, supported by DFT studies on analogous systems, involves several key steps. First, the phosphoric acid forms a hydrogen bond with the oxygen atom of the oxirane ring. This interaction polarizes the C-O bond, rendering the ring carbons more electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net In the context of polymerization, the nucleophile can be another epoxide molecule or a growing polymer chain.

DFT studies allow for the precise characterization of all intermediates and transition states along the reaction coordinate. For example, in the chiral phosphoric acid (CPA) catalyzed thionation of epoxides, a similar activation step is observed where the CPA protonates the epoxide, facilitating a backside SN2 attack. nih.govresearchgate.net This provides a validated computational model for understanding the initiation and propagation steps in the polymerization of 2-methyloxirane and oxirane. Calculations can distinguish between different potential pathways, such as a stepwise versus a concerted mechanism, by comparing the energies of the respective intermediates and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computationally, a TS is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation and/or breaking. unicamp.br

For the phosphoric acid-catalyzed ring-opening of 2-methyloxirane, two primary pathways exist for the initial nucleophilic attack: at the more substituted carbon (C2) or the less substituted carbon (C1). DFT calculations are used to locate the transition states for both approaches and compute their respective activation energies (ΔG‡). unicamp.br The calculated energy barriers reveal the regioselectivity of the reaction; the pathway with the lower activation energy will be the kinetically favored one. researchgate.net In acid-catalyzed hydrolysis of propylene (B89431) oxide, theoretical studies have shown that the borderline SN2 mechanism has a lower energy barrier (6.65 kcal/mol) than the pure SN2 mechanism (7.85 kcal/mol) in the gas phase. unicamp.br

These calculations are crucial for understanding stereoselectivity, particularly when using chiral phosphoric acid catalysts. The enantioselectivity-determining step is typically the nucleophilic ring-opening of the epoxide. nih.govresearchgate.net By calculating the activation energies for the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the product distribution.

Modeling of Catalytic Systems and Substrate-Catalyst Interactions

Effective catalysis relies on precise interactions between the catalyst and the substrates. Computational modeling allows for a detailed analysis of these interactions at the molecular level, providing a foundation for the rational design of new and improved catalysts.

Non-covalent interactions, such as hydrogen bonds, steric repulsion, and van der Waals forces, are critical in determining the stereochemical outcome of a reaction. In chiral phosphoric acid catalysis, the bulky substituents on the catalyst's backbone create a well-defined chiral pocket. escholarship.orgnih.gov

Computational models can quantify the energetic contributions of these interactions. For instance, in the enantioselective ring-opening of 2-methyloxirane, the methyl group of the epoxide will experience different steric clashes with the catalyst's substituents in the two competing diastereomeric transition states. escholarship.orgnih.gov The more sterically hindered transition state will be higher in energy, leading to the preferential formation of one enantiomer.

Energy decomposition analysis (EDA) and non-covalent interaction (NCI) plots are powerful computational tools used to visualize and quantify these subtle forces. EDA can break down the total interaction energy into physically meaningful components like electrostatic, Pauli repulsion, and orbital interaction terms. This analysis reveals that steric hindrance (Pauli repulsion) between the substrate and the catalyst's bulky groups is often the primary factor controlling enantioselectivity. researchgate.net

The mechanistic understanding gained from QM studies provides a powerful platform for the rational, in silico design of new catalysts. By identifying the key structural features and interactions that control reactivity and selectivity, researchers can computationally screen new catalyst designs before attempting their synthesis. nih.govescholarship.orgnih.gov

For example, studies on chiral phosphoric acid catalysts have shown that bulky ortho-substituents on the 3,3′-aryl groups of the BINOL backbone are crucial for creating a confined chiral environment. nih.govresearchgate.net This insight led to the computational design of new catalysts with even larger substituents at these positions. DFT calculations predicted that increasing the size of these groups would enhance the steric differentiation between the competing transition states, thus leading to higher enantioselectivity. nih.gov These computational predictions have been successfully validated through experimental testing, where the newly designed catalysts demonstrated significantly improved performance. nih.govresearchgate.net This iterative cycle of computational prediction and experimental validation accelerates the discovery of highly efficient and selective catalysts for epoxide transformations.

Kinetic Modeling of Complex Oxirane Reactions

While QM studies provide deep insight into individual reaction steps, kinetic modeling is necessary to understand the macroscopic behavior of the entire reaction system over time, especially for complex processes like copolymerization. A kinetic model for the reaction of 2-methyloxirane and oxirane with phosphoric acid would involve a set of differential equations describing the rate of change of concentration for each species: monomers, catalyst, initiator, and polymer chains of varying lengths.

The model would incorporate the rate constants for the fundamental steps of polymerization:

Initiation: The initial ring-opening of an oxirane by the phosphoric acid or an initiator species.

Propagation: The sequential addition of monomer units (2-methyloxirane or oxirane) to the growing polymer chain. This includes four possibilities: addition of 2-methyloxirane to a chain ending in 2-methyloxirane, addition of oxirane to a chain ending in 2-methyloxirane, and the two corresponding additions to a chain ending in oxirane.

Chain Transfer and Termination: Steps that stop the growth of a polymer chain.

Kinetic studies of similar epoxide copolymerization reactions, such as those with cyclic anhydrides, have often found a first-order dependence on both the catalyst and epoxide concentrations, and a zero-order dependence on the comonomer (e.g., anhydride). researchgate.net A similar approach could be used to determine the rate law for the phosphoric acid-catalyzed copolymerization of 2-methyloxirane and oxirane. By fitting the model to experimental data (e.g., monomer conversion over time), the individual rate constants can be determined. This comprehensive model can then be used to predict how changes in reaction conditions—such as initial monomer concentrations, catalyst loading, and temperature—will affect the polymerization rate, polymer molecular weight, and copolymer composition.

Development of Biphasic Kinetic Models for Epoxide Ring Opening

The ring-opening of epoxides, such as 2-methyloxirane and oxirane, in the presence of phosphoric acid often occurs in a biphasic system, where the epoxide constitutes an organic phase and the phosphoric acid resides in an aqueous phase. The development of kinetic models for such systems is crucial for understanding and optimizing the reaction process. These models aim to mathematically describe the reaction rates and the concentration profiles of reactants and products over time, taking into account the complexities of a two-phase environment.

Detailed research into analogous systems, such as the epoxidation of soybean oil, has provided a foundational framework for constructing biphasic kinetic models for epoxide ring-opening reactions. These models typically delineate the reaction mechanism into several key steps, including mass transfer of reactants between the phases and the chemical reactions occurring in each phase and at the interface.

Conceptual Framework for a Biphasic Kinetic Model

A comprehensive biphasic kinetic model for the phosphoric acid-catalyzed ring-opening of 2-methyloxirane and oxirane would encompass the following key elements:

Phase Partitioning: The distribution of the epoxides (2-methyloxirane, oxirane) and phosphoric acid between the organic and aqueous phases is a critical factor. This is typically described by partition coefficients, which are dependent on temperature and the composition of each phase.

Chemical Reactions: The ring-opening reactions can occur in both the aqueous phase and at the interface. The kinetics of these reactions are described by rate laws that depend on the concentrations of the reactants and the catalyst.

The acid-catalyzed ring-opening of epoxides generally proceeds via a mechanism involving the protonation of the epoxide oxygen, followed by nucleophilic attack. In the presence of water, this results in the formation of diols. The reaction can be further complicated by the subsequent reaction of the formed hydroxyl groups with other epoxide molecules, leading to oligomerization.

Kinetic Rate Expressions

Based on studies of similar biphasic epoxide reactions, the rate of the ring-opening reaction (ROR) can be expressed as the sum of two primary contributions: one promoted by the acidic environment and another directly promoted by nucleophilic agents.

The acid-promoted ring-opening rate, racid, can be generally described by the following equation:

racid = kacid [Epoxide] [H+]

where kacid is the acid-catalyzed rate constant, [Epoxide] is the concentration of the epoxide, and [H+] is the concentration of protons, which is related to the concentration and dissociation of phosphoric acid.

The nucleophile-promoted ring-opening rate, rnuc, in the presence of a nucleophile (Nu), such as water or the phosphate (B84403) anion, can be expressed as:

rnuc = knuc [Epoxide] [Nu]

where knuc is the nucleophile-dependent rate constant and [Nu] is the concentration of the nucleophile.

Detailed Research Findings and Data Tables

Table 1: Key Parameters for a Biphasic Kinetic Model of Epoxide Ring Opening

| Parameter | Symbol | Description |

| Mass Transfer | ||

| Mass Transfer Coefficient | kLa | Volumetric mass transfer coefficient, describing the rate of transfer of the epoxide from the organic to the aqueous phase. |

| Thermodynamic Properties | ||

| Partition Coefficient | m | Ratio of the concentration of a species in the organic phase to its concentration in the aqueous phase at equilibrium. |

| Kinetic Parameters | ||

| Acid-Catalyzed Rate Constant | kacid | Rate constant for the proton-catalyzed ring-opening reaction. |

| Nucleophilic Attack Rate Constant | knuc | Rate constant for the direct attack of a nucleophile on the epoxide. |

| Activation Energy | Ea | The minimum energy required for the reaction to occur, related to the temperature dependence of the rate constant. |

| Pre-exponential Factor | A | A constant in the Arrhenius equation that relates the rate constant to the activation energy and temperature. |

Table 2: Conceptual Kinetic Model for Phosphoric Acid-Catalyzed Epoxide Ring Opening in a Biphasic System

| Reaction Step | Phase | General Rate Law |

| 1. Epoxide Protonation | Aqueous | Rate = k1[Epoxide]aq[H3O+] |

| 2. Nucleophilic Attack (Water) | Aqueous | Rate = k2[Protonated Epoxide]aq[H2O] |

| 3. Nucleophilic Attack (Phosphate) | Aqueous | Rate = k3[Protonated Epoxide]aq[H2PO4-] |

| 4. Interfacial Reaction | Interface | Rate = kint[Epoxide]org[H3PO4]aq |

Note: The rate constants (k1, k2, k3, kint) and the specific form of the rate laws would need to be determined through detailed experimental studies.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanism and the energetics of the transition states involved in the ring-opening process. Such studies can help in estimating the activation barriers for different pathways, which in turn can be used to approximate the rate constants in the kinetic model. For instance, computational analyses can elucidate the preference for SN1-like versus SN2-like mechanisms depending on the substitution pattern of the epoxide and the reaction conditions.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation of Phosphorylated Polyols and Polymers

Spectroscopy provides indispensable information at a molecular level, enabling the identification of structural components and functional groups within the polymer matrix. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about phosphorylated polymers.

¹H-NMR: Proton NMR (¹H-NMR) is utilized to confirm the polymer backbone structure, determining the ratio of ethylene (B1197577) oxide (EO) to propylene (B89431) oxide (PO) units and identifying the nature of the end-groups. unideb.hu For instance, the integration of signals corresponding to the methine and methylene (B1212753) protons of the PO units against the methylene protons of the EO units allows for the calculation of the copolymer composition.

³¹P-NMR: Phosphorus-31 NMR (³¹P-NMR) is uniquely suited for probing the chemical environment of the phosphorus atoms, making it essential for characterizing the phosphate (B84403) end-groups. researchgate.net The chemical shift of the ³¹P nucleus is highly sensitive to its bonding environment, allowing for the identification and quantification of different phosphorus-containing species, such as monoesters and diesters of phosphoric acid. mdpi.com Negative and positive chemical shifts can indicate whether the phosphorus is incorporated within the main polymer chain or at the end-groups. researchgate.net The pH of the sample can also influence the ³¹P chemical shifts, providing information about the pKa value of the phosphoryl group. nih.gov

Table 1: Representative NMR Chemical Shifts for Phosphorylated Polyether Characterization

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | -CH₂- (from Ethylene Oxide) | ~3.5-3.7 | Ethylene Oxide content |

| ¹H | -CH-, -CH₂- (from Propylene Oxide) | ~3.3-3.6 | Propylene Oxide content |

| ¹H | -CH₃ (from Propylene Oxide) | ~1.1-1.2 | Propylene Oxide content |

| ³¹P | Phosphate end-group (monoester) | 0 to 5 | Presence and environment of terminal phosphate |

| ³¹P | Phosphate end-group (diester) | -1 to -5 | Bridging phosphate linkages |

Mass spectrometry (MS) is a key technique for analyzing the molecular weight and oligomer distribution of polymers. arxiv.org Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly valuable as they can ionize large polymer molecules with minimal fragmentation. arxiv.orgresearchgate.net

MALDI-TOF MS: This technique is widely used for polymer characterization, providing information on the absolute molecular weight, the distribution of oligomers, and the structure of end-groups. arxiv.orgresearchgate.net In the analysis of ethylene oxide/propylene oxide copolymers, MALDI-TOF MS can resolve individual oligomer chains, allowing for detailed compositional analysis. semanticscholar.org However, for high molecular weight copolymers, the limited mass resolution of standard TOF analyzers can make compositional assignment challenging due to the presence of numerous isobaric components. arxiv.org

ESI-MS: Electrospray ionization is another soft technique that often produces multiply charged ions, which allows for the analysis of very high molecular weight polymers on mass spectrometers with a more limited mass-to-charge (m/z) range. It is also highly effective for characterizing phosphorylated species. nih.gov

Table 2: Illustrative MALDI-TOF MS Data for an EO/PO Copolymer with a Phosphoric Acid End-Group

| m/z (Na⁺ adduct) | EO Units (n) | PO Units (m) | Calculated Mass (Da) |

| 1003.5 | 10 | 8 | 1003.55 |

| 1047.6 | 11 | 8 | 1047.57 |

| 1061.6 | 10 | 9 | 1061.60 |

| 1091.6 | 12 | 8 | 1091.60 |

| 1105.6 | 11 | 9 | 1105.62 |

| 1119.6 | 10 | 10 | 1119.65 |

Note: Assumes a structure of H-(OCH₂CH₂)n-(OCH(CH₃)CH₂)m-O-P(O)(OH)₂ + Na⁺

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. researchgate.net By analyzing the absorption of infrared radiation at specific frequencies, it is possible to confirm the key structural components of the phosphorylated polyether.

Characteristic absorption bands include:

O-H stretching: A broad band typically in the 3200-3600 cm⁻¹ region, indicating the presence of hydroxyl groups from the phosphoric acid moiety and any remaining polyol end-groups. researchgate.net

C-H stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the alkane backbone of the polyether. researchgate.net

P=O stretching: A strong absorption band around 1200-1300 cm⁻¹, which is characteristic of the phosphoryl group.

C-O-C stretching: A prominent, strong band in the 1050-1150 cm⁻¹ region, confirming the presence of the ether linkages that form the polymer backbone. researchgate.net

P-O-C stretching: Absorption bands typically found in the 950-1050 cm⁻¹ region, indicating the covalent linkage between the phosphoric acid and the polyether chain.

Table 3: Key IR Absorption Bands for Phosphorylated Polyethers

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (acid, alcohol) |

| 2850-3000 | C-H stretch | Alkane backbone |

| 1200-1300 | P=O stretch | Phosphoryl |

| 1050-1150 | C-O-C stretch | Ether |

| 950-1050 | P-O-C stretch | Phosphate ester |

Chromatographic Separations for Polyether Characterization

Chromatographic techniques are essential for separating the polymer mixture into its components based on physical or chemical properties, providing data on molecular weight distribution and compositional differences.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. mtoz-biolabs.com The technique separates molecules based on their hydrodynamic volume in solution. aimplas.netsepscience.com Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. aimplas.net For accurate analysis of polyether polyols, it is often preferable to use polyether standards for calibration rather than the more common polystyrene standards, as this provides values closer to the true molecular weights. researchgate.netresearchgate.net

Table 4: Example GPC Results for a Phosphorylated Polyether

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Batch A | 3250 | 3510 | 1.08 |

| Batch B | 3310 | 3640 | 1.10 |

| Batch C | 3190 | 3460 | 1.08 |

While GPC provides information on the molecular weight distribution, it does not resolve complexities arising from chemical composition variations. Comprehensive two-dimensional liquid chromatography (2D-LC) is a powerful technique for the detailed characterization of complex polymers that are distributed in more than one variable, such as molecular weight and chemical composition. perlan.com.plresearchgate.net

In a typical 2D-LC setup for a phosphorylated polyether, the first dimension might involve an interaction chromatography method (like liquid adsorption chromatography) that separates the molecules based on their polarity or the nature of their end-groups. americanlaboratory.com Fractions from this first separation are then automatically transferred to a second-dimension column, which is typically a fast GPC separation that sorts the molecules by size. perlan.com.pl The resulting two-dimensional plot provides a detailed map of how chemical composition varies across the entire molecular weight distribution, revealing the presence of homopolymers or copolymers with different EO/PO ratios that would be indistinguishable in a standard one-dimensional GPC analysis. chromatographyonline.comnih.gov

Structure Property Relationships in Derived Polymeric Materials

Influence of Phosphoric Acid Modification on Polymer Characteristics

The modification of polyols and subsequent polymers with phosphoric acid imparts a range of beneficial properties. These modifications are primarily centered around the introduction of phosphorus-containing moieties into the polymer structure, which fundamentally alters the material's response to thermal stress and mechanical load.

Enhanced Thermal Stability of Phosphorylated Polyols and Polymers

The introduction of phosphorus into polyurethane systems has been shown to enhance their thermal stability, particularly at elevated temperatures. This is often evidenced by an increased char yield during thermogravimetric analysis (TGA). For instance, polyurethanes synthesized with phosphorus-containing polyols exhibit a notable increase in the amount of residue at 700°C. koreascience.kr

While unmodified polyurethanes may leave no residue at such high temperatures, their phosphorus-modified counterparts can retain a significant percentage of their initial mass as a stable carbonaceous char. koreascience.kr Specifically, polyurethanes modified with phenylphosphonic acid (PPOA) and reacted with 4,4-diphenylmethane diisocyanate (MDI) showed residues of 4.4–23.0 wt.% at 700°C. koreascience.kr In contrast, those reacted with 4,4'-dicyclohexylmethane diisocyanate (H12MDI) had residues of 1.5–17.5 wt.%. koreascience.kr This increase in char formation is a direct result of the phosphorus-containing components altering the thermal degradation pathway of the polymer.

| Polyurethane System | Residue at 700°C (wt.%) |

|---|---|

| Unmodified PUs | 0 |

| PPOA-MDI-PUs | 4.4 - 23.0 |

| PPOA-H12MDI-PUs | 1.5 - 17.5 |

Elucidation of Flame Retardancy Mechanisms of Phosphorus-Containing Polyurethanes

The flame retardant properties of polyurethanes derived from phosphorus-containing compounds operate through mechanisms in both the condensed and gas phases.

In the condensed phase, the primary mechanism of flame retardancy is the formation of a protective char layer. During thermal decomposition, phosphorus-containing compounds can generate phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating carbonaceous char on the material's surface. This char layer serves as a physical barrier that limits the transfer of heat to the underlying polymer and restricts the diffusion of flammable volatile decomposition products to the flame zone.

The formation of this protective layer is a key factor in the enhanced thermal stability and flame retardancy of these materials. The process involves cross-linking reactions within the degrading polymer, leading to a more thermally stable, graphitic-like structure.

In the gas phase, phosphorus-containing flame retardants can interrupt the combustion cycle by acting as radical scavengers. During burning, volatile phosphorus-containing species are released into the flame. These species can decompose to form phosphorus-containing radicals, such as PO•. These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for the propagation of the flame, thereby inhibiting the combustion process.

Mechanical and Thermomechanical Properties of Polyurethane Ionomer Films

The introduction of phosphoric acid-derived ionic groups into the polyurethane backbone leads to the formation of polyurethane ionomers with distinct mechanical and thermomechanical properties. The presence of these ionic groups results in strong intermolecular interactions, which significantly influence the material's behavior.

Polyurethane ionomers synthesized from amino ethers of ortho-phosphoric acid exhibit high adhesion characteristics and strength properties. nih.govrsc.orgresearchgate.net The ionic interactions within these materials lead to the formation of physical crosslinks, which can enhance the mechanical strength of the polymer films. For example, phosphonium-containing polyurethanes have shown excellent elasticity, with elongations greater than 1100%, and high tensile strength, exceeding 19 MPa. semanticscholar.org Commercially available polyurethane films can have tensile strengths ranging from 4000-9500 psi. americanpolyfilm.com

The thermomechanical properties are also affected by the presence of ionic groups. Dynamic mechanical analysis (DMA) can be used to study the viscoelastic properties of these materials. nih.gov The glass transition temperature (Tg) of the soft segments in these ionomers is often higher than that of their non-ionic counterparts, indicating restricted chain mobility due to the ionic interactions. kpi.ua

| Property | Reported Values | Reference |

|---|---|---|

| Tensile Strength | >19 MPa | semanticscholar.org |

| Tensile Strength | 4000 - 9500 psi | americanpolyfilm.com |

| Elongation at Break | >1100% | semanticscholar.org |

Supramolecular Structures and Ionomeric Behavior

A key feature of polyurethane ionomers derived from phosphoric acid is the formation of supramolecular structures through the aggregation of ionic groups. The presence of phosphate (B84403) anions (PO⁻) in the polymer structure leads to their clustering due to strong ionic interactions. nih.gov This self-organization results in the formation of nano- and microstructures containing ionic clusters. nih.gov

These ionic clusters act as physical crosslinks, significantly impacting the mechanical properties of the material. nih.gov Furthermore, these clusters can organize into ion-conductive channels, which can be particularly relevant for applications such as polymer electrolytes. rsc.org The formation and nature of these supramolecular structures are influenced by factors such as the concentration of ionic groups and the surrounding polymer matrix. nih.govrsc.org The existence of these ion pairs, separated in space within the hyperbranched structure of amino ethers of ortho-phosphoric acid, is a specific feature of these compounds. nih.govresearchgate.net

Formation and Clustering of Phosphate Groups in Polyurethane Ionomers

The introduction of phosphate groups into the polyurethane backbone is typically achieved by synthesizing a specialized polyol containing the phosphate moiety, which then reacts with a diisocyanate. A common method involves the catalytically activated etherification of ortho-phosphoric acid (OPA) with polyols like polyoxypropylene glycol (PPG) or polyoxyethylene glycol (PEG)—polymers derived from 2-methyloxirane and oxirane, respectively. This reaction is often facilitated by a tertiary amine, such as triethanolamine (B1662121) (TEOA), which also becomes part of the final branched polyol structure. mdpi.comsemanticscholar.org

During this synthesis, the hydroxyl groups of the TEOA and the polyol react with the ortho-phosphoric acid. researchgate.net This process leads to the formation of branched aminoethers of ortho-phosphoric acid (AEPA) that contain covalently bonded phosphate ions (PO⁻). mdpi.comnih.gov A key feature of these structures is the existence of space-separated ion pairs within the polyol precursor itself. nih.govrsc.org

Once these phosphate-containing polyols are polymerized into the polyurethane matrix, the high polarity of the phosphate ions drives their aggregation within the less polar polymer environment. This self-organization leads to the formation of ionic nanodomains known as multiplets and clusters. semanticscholar.orgmdpi.com These clusters contain multiple ion pairs and act as multifunctional nodes, effectively creating a physical spatial polymer network. semanticscholar.org Research indicates that even unreacted ortho-phosphoric acid can become involved in these clusters through associative interactions with the phosphate ions, further influencing the cluster's size and properties. mdpi.comnih.gov The extent of OPA conversion and subsequent clustering is highly dependent on synthesis conditions, as shown in the table below.

| AEPA Synthesis Temperature (°C) | OPA Conversion (%) | Associative Binding with Unreacted OPA | Resulting PU Tensile Strength |

|---|---|---|---|

| 40 | Lower | Present | Enhanced |

| 80 | Higher | Present | Highest |

| 110 | Highest | Diminished/Absent | Reduced |

This table illustrates the effect of the synthesis temperature of the phosphate-containing polyol (AEPA) on ortho-phosphoric acid (OPA) conversion and its subsequent impact on the properties of the final polyurethane (PU) material. Optimal properties are often achieved when some associative binding occurs. mdpi.com

Impact of Ionic Interactions on Microphase Separation and Bulk Properties

Polyurethanes are segmented block copolymers, naturally prone to microphase separation due to the thermodynamic incompatibility between their flexible, low-glass-transition-temperature (Tg) soft segments (derived from the polyol) and their rigid, polar hard segments (derived from the diisocyanate and chain extender). researchgate.net This separation creates soft-segment-rich domains that impart flexibility and hard-segment-rich domains that provide strength. nih.gov

The introduction of the aforementioned ionic clusters profoundly influences this morphology. researchgate.net The strong, long-range electrostatic forces within the phosphate clusters primarily reinforce the hard domains, increasing their cohesion and acting as powerful physical cross-links. kpi.uagoogle.com This enhanced association within the hard phase generally leads to a more distinct and well-defined microphase separation compared to non-ionic polyurethanes. kpi.uapitt.edu

This alteration of the polymer's nanoscale architecture has a direct and significant impact on its bulk properties:

Mechanical Properties: The ionic clusters act as reinforcing fillers on a molecular level. nih.gov This physical cross-linking significantly enhances the material's mechanical performance. Polyurethane ionomers containing phosphate groups typically exhibit higher tensile strength, improved abrasion resistance, and greater heat resistance than their non-ionic analogues. mdpi.comnih.gov The strong network created by the ionic aggregates effectively transfers stress, leading to a more robust material.

Adhesion and Permeability: The presence of hydrophilic phosphate clusters can significantly increase the polymer's adhesive strength to various substrates. nih.gov Furthermore, these hydrophilic domains can enhance the diffusion of polar molecules like water, leading to materials with high vapor permeability, a desirable trait for applications such as breathable membranes. mdpi.com

| Ionic Group Content | Degree of Microphase Separation | Hard Domain Cohesion | Tensile Strength | Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| None (Control) | Moderate | Moderate | Baseline | Baseline |

| Low | Increased | Increased | Increased | Increased |

| High | High | High | Significantly Increased | Significantly Increased |

This table provides a generalized summary of the relationship between the concentration of ionic phosphate groups and the resulting structural and bulk properties of the polyurethane ionomer. researchgate.netnih.govkpi.ua

Degradation Pathways and Stability Studies

Chemical Degradation of Polyether/Polyester Systems Involving Phosphorus Acids

The presence of phosphoric acid and its derivatives within a polymer matrix introduces specific chemical degradation routes that can compromise the material's integrity and performance over time.

The phosphoric acid within the membrane exists in two states: "bound PA" and "free PA". mdpi.com The free PA is linked to the polymer through weaker hydrogen bonds and is the primary contributor to proton transport, but it is also more susceptible to leaching. mdpi.com The leaching process is particularly severe at lower temperatures (below 100°C) and under high humidity conditions, which can occur during the startup and shutdown cycles of a fuel cell. mdpi.com Under these conditions, phosphoric acid molecules can form stronger bonds with water molecules, leading to their removal from the membrane. mdpi.com

Several strategies have been developed to mitigate PA leaching. These include designing crosslinked polymer structures, incorporating hygroscopic nanoparticles like SiO2 and ZrO2 to adsorb and retain PA, and increasing the alkalinity of the polymer to form stronger interactions with the acid molecules. mdpi.com For instance, creating stable ion pairs between alkaline groups in the polymer and phosphate (B84403) ions has been shown to effectively immobilize the acid. mdpi.com